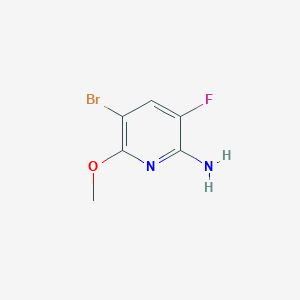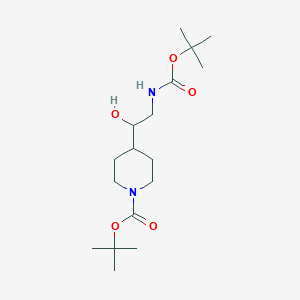
tert-Butyl 4-(2-((tert-butoxycarbonyl)amino)-1-hydroxyethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(2-((tert-butoxycarbonyl)amino)-1-hydroxyethyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl group and a tert-butoxycarbonyl-protected amino group. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-((tert-butoxycarbonyl)amino)-1-hydroxyethyl)piperidine-1-carboxylate typically involves multiple steps One common method starts with the protection of the amino group using tert-butoxycarbonyl (Boc) protectionThe reaction conditions often involve the use of coupling reagents and bases to facilitate the formation of amide bonds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2-((tert-butoxycarbonyl)amino)-1-hydroxyethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyethyl group.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and bases like triethylamine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a carbonyl-containing compound, while reduction would revert it back to the hydroxyethyl form .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable building block in organic synthesis .
Biology
In biological research, tert-Butyl 4-(2-((tert-butoxycarbonyl)amino)-1-hydroxyethyl)piperidine-1-carboxylate is used in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with proteins makes it useful in NMR studies .
Medicine
In medicinal chemistry, this compound is used in the development of pharmaceuticals. Its structural features allow for the design of molecules with specific biological activities .
Industry
In the industrial sector, this compound is used in the production of various chemicals and materials. Its versatility and stability make it suitable for large-scale production processes .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-((tert-butoxycarbonyl)amino)-1-hydroxyethyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing the active amino group, which can then participate in various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- 4-[(tert-Butoxycarbonyl)amino]phenylboronic Acid
Uniqueness
What sets tert-Butyl 4-(2-((tert-butoxycarbonyl)amino)-1-hydroxyethyl)piperidine-1-carboxylate apart from similar compounds is its combination of a piperidine ring with both a hydroxyethyl group and a tert-butoxycarbonyl-protected amino group. This unique structure provides a balance of stability and reactivity, making it highly valuable in various fields of research and industry .
Properties
Molecular Formula |
C17H32N2O5 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
tert-butyl 4-[1-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H32N2O5/c1-16(2,3)23-14(21)18-11-13(20)12-7-9-19(10-8-12)15(22)24-17(4,5)6/h12-13,20H,7-11H2,1-6H3,(H,18,21) |
InChI Key |
TYRPRVNDHIQKBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1CCN(CC1)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


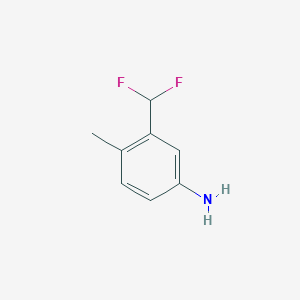

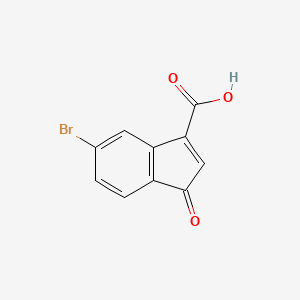
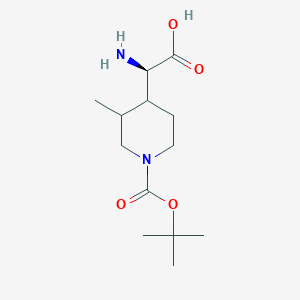

![Rel-tert-butyl (1R,5S,6R)-6-(((benzyloxy)carbonyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15225402.png)
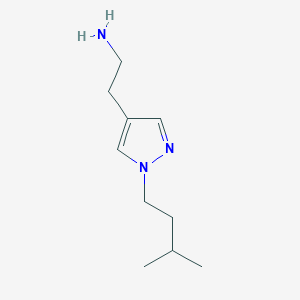
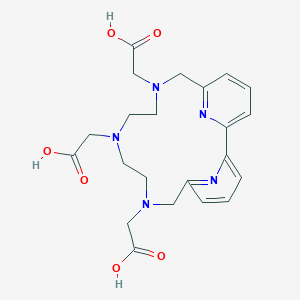
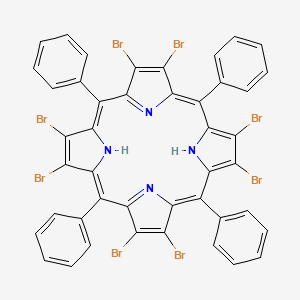


![6-Bromo-5-methylimidazo[1,5-a]pyridine](/img/structure/B15225436.png)
![2-(Ethylsulfonyl)-2,5-diazabicyclo[4.1.0]heptane](/img/structure/B15225437.png)
